2-(2-Cyclopropylphenyl)pyrrolidine hcl chemical structure and properties
2-(2-Cyclopropylphenyl)pyrrolidine hcl chemical structure and properties
An In-Depth Technical Guide to 2-(2-Cyclopropylphenyl)pyrrolidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride (HCl), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the molecule's structural characteristics, physicochemical properties, and potential synthetic pathways. By examining the distinct roles of its core components—the saturated pyrrolidine scaffold and the conformationally rigid cyclopropyl moiety—we explore its potential applications as a building block in the development of novel therapeutics and advanced materials. This guide is intended to serve as a foundational resource for scientists engaged in drug discovery and chemical synthesis, offering both established data and expert-driven insights into its scientific context and utility.
Introduction: The Strategic Value of Hybrid Scaffolds
In the landscape of modern drug discovery, the rational design of small molecules hinges on the strategic combination of well-characterized structural motifs. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of this approach. It is a prevalent feature in a vast array of natural products, including alkaloids like nicotine, and is integral to the structure of numerous FDA-approved pharmaceuticals such as the racetam family of cognitive enhancers.[1][2] The non-planar, sp³-rich nature of the pyrrolidine scaffold allows for a three-dimensional exploration of biological target space that is often inaccessible to flat, aromatic systems, contributing favorably to binding affinity and selectivity.[2]
Complementing the pyrrolidine core, the cyclopropyl group has emerged as a powerful tool in medicinal chemistry.[3] Far from being a simple saturated ring, its unique electronic properties and inherent conformational rigidity can profoundly influence a molecule's pharmacological profile. The cyclopropyl moiety can enhance metabolic stability by protecting adjacent positions from enzymatic degradation, improve membrane permeability, and lock key substituents into bioactive conformations, thereby reducing the entropic penalty upon binding to a protein target.[3]
The subject of this guide, 2-(2-Cyclopropylphenyl)pyrrolidine HCl, represents a deliberate fusion of these two valuable scaffolds. The direct linkage of the pyrrolidine ring to a phenyl group substituted with a cyclopropyl ring creates a unique and rigidified three-dimensional structure. This guide aims to deconstruct this molecule, providing researchers with the necessary chemical data, a plausible synthetic strategy, and a scientifically grounded rationale for its potential applications.
Chemical Structure and Physicochemical Characterization
The definitive identity of 2-(2-Cyclopropylphenyl)pyrrolidine HCl is established by its unique structural and chemical identifiers. The molecule consists of a pyrrolidine ring connected at its C2 position to the C1 position of a phenyl ring. A cyclopropyl group is, in turn, attached to the C2 position of the phenyl ring. The hydrochloride salt form results from the protonation of the secondary amine within the pyrrolidine ring.
Chemical Structure Diagram
Caption: Chemical structure of 2-(2-Cyclopropylphenyl)pyrrolidine Hydrochloride.
Physicochemical Data Summary
While comprehensive, experimentally-derived data for this specific compound is not widely published, its core identifiers and predicted properties are summarized below. Researchers are advised to perform their own analytical characterization to confirm these values for any synthesized batches.
| Property | Value | Source |
| CAS Number | 2708278-74-2 | [4] |
| Molecular Formula | C₁₃H₁₇N·HCl | [4] |
| Molecular Weight | 223.74 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in water, methanol, DMSO | Inferred from structure |
| pKa (Conjugate Acid) | Predicted: ~10-11 | Inferred from pyrrolidine structure[1] |
Expertise Note: The hydrochloride salt form significantly increases the polarity and expected aqueous solubility of the molecule compared to its freebase form. The basicity of the pyrrolidine nitrogen is typical for a cyclic secondary amine, making it readily protonated by strong acids.[1]
Proposed Synthetic Pathway and Mechanistic Rationale
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the molecule at the C-C bond between the pyrrolidine and phenyl rings. This suggests a nucleophilic addition of an organometallic phenyl species to an electrophilic pyrrolidine-derived precursor.
Caption: Retrosynthetic analysis for the target molecule.
Proposed Forward Synthesis Workflow
The forward synthesis is envisioned as a multi-step process beginning with commercially available starting materials.
Caption: Proposed multi-step synthesis workflow.
Detailed Protocol Steps and Rationale:
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Grignard Reagent Formation: 1-Bromo-2-cyclopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent, 2-cyclopropylphenylmagnesium bromide.
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Causality: This step converts the electrophilic aryl halide into a potent carbon-based nucleophile, essential for forming the key C-C bond. Anhydrous conditions are critical to prevent quenching of the organometallic species.
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Nucleophilic Addition: The Grignard reagent is added to a solution of an N-protected 2-pyrrolidinone, such as N-Boc-2-pyrrolidinone, at low temperature (e.g., 0°C to -78°C).
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Causality: The N-Boc protecting group is chosen for its stability under nucleophilic conditions and its ease of removal later. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactam to form a stable hemiaminal intermediate.
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Reduction to Pyrrolidine: The intermediate from the previous step is subjected to reduction. A common method involves treatment with a reducing agent like triethylsilane in the presence of a Lewis or Brønsted acid (e.g., trifluoroacetic acid), which facilitates the in-situ formation of an intermediate iminium ion that is then reduced.
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Causality: This reduction step is crucial for converting the cyclic hemiaminal/iminium species into the desired saturated pyrrolidine ring.
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Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions. Treatment of the resulting freebase with a solution of hydrogen chloride (e.g., HCl in diethyl ether or 1,4-dioxane) will precipitate the final product as the hydrochloride salt.
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Causality: Acidic cleavage of the Boc group is a clean and high-yielding reaction. The subsequent salt formation not only purifies the product via precipitation but also yields a more stable, crystalline, and water-soluble solid, which is often preferred for handling and biological testing.
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Potential Applications and Biological Context
While specific biological activity for 2-(2-Cyclopropylphenyl)pyrrolidine HCl has not been reported, its structural components strongly suggest several promising avenues for investigation. The molecule serves as a valuable scaffold for generating libraries of compounds for screening.
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Central Nervous System (CNS) Agents: Phenylpyrrolidine derivatives are known to interact with various CNS targets. For instance, the related compound 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine is an intermediate for pharmaceuticals targeting neurological disorders.[5] The unique conformational constraint imposed by the cyclopropyl group could fine-tune the binding of this scaffold to dopamine transporters (DAT), serotonin transporters (SERT), or norepinephrine transporters (NET), making it a candidate for developing novel antidepressants or treatments for attention-deficit disorders.
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Oncology and Kinase Inhibition: The cyclopropyl group is a recognized feature in several modern kinase inhibitors approved by the FDA.[3] It can occupy small hydrophobic pockets within the ATP-binding site of kinases. The 2-(2-Cyclopropylphenyl)pyrrolidine scaffold could be elaborated with additional functional groups to target specific kinases implicated in cancer, such as receptor tyrosine kinases (e.g., VEGFR, EGFR).[3]
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Agrochemicals: The structural relative, 2-(2-(Trifluoromethyl)Phenyl)Pyrrolidine, is also used in the formulation of pesticides and herbicides.[5] This suggests that the cyclopropyl analogue could be investigated for similar applications, potentially offering a different spectrum of activity or improved environmental stability.
Standard Analytical Workflow for Structural Verification
Any newly synthesized batch of 2-(2-Cyclopropylphenyl)pyrrolidine HCl must be rigorously characterized to confirm its identity, purity, and structure. The following workflow represents a self-validating system for quality control.
Caption: Analytical workflow for compound verification.
Step-by-Step Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra. A 2D experiment like COSY can confirm proton-proton couplings.
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Expected Results: The ¹H NMR should show distinct signals for the aromatic protons, the pyrrolidine ring protons (often complex multiplets), and the characteristic high-field signals for the cyclopropyl protons. The ¹³C NMR will confirm the total number of unique carbons.
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Mass Spectrometry (MS):
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Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze using an LC-MS system with electrospray ionization (ESI) in positive ion mode. For exact mass, use a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.
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Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion of the freebase [M+H]⁺ at m/z 188.2. HRMS should confirm the elemental composition to within 5 ppm.
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High-Performance Liquid Chromatography (HPLC):
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Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% TFA or formic acid. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
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Expected Results: A pure sample should yield a single major peak. The peak area percentage can be used to quantify the purity, which should typically be ≥95% for research applications.
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Conclusion
2-(2-Cyclopropylphenyl)pyrrolidine hydrochloride is a synthetically accessible and highly promising chemical scaffold. It strategically combines the validated three-dimensional properties of the pyrrolidine ring with the unique conformational and metabolic benefits of the cyclopropyl group. While specific applications are yet to be detailed in peer-reviewed literature, its structure provides a strong rationale for its exploration in CNS drug discovery, oncology, and agrochemical research. The synthetic and analytical frameworks provided in this guide offer researchers a solid foundation for producing and validating this compound, enabling its use as a valuable building block in the pursuit of novel and effective chemical entities.
References
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(A) Synthesis of 2‐(2,2‐difluoro‐1‐phenyl‐cyclopropyl)pyrrolidine 38. ResearchGate. [Link]
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2-[1-(2-Methylphenyl)cyclopropyl]pyrrolidine. PubChem. [Link]
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Showing Compound 2-Pyrrolidinone (FDB000741). FooDB. [Link]
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Pyrrolidine. Wikipedia. [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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